3-Isopropyl-4-methoxybenzoylchloride

Hammett equation Linear Free Energy Relationship Reaction mechanism prediction

3-Isopropyl-4-methoxybenzoyl chloride (CAS: 51336-66-4) is a substituted benzoyl chloride derivative featuring an isopropyl group at the meta (3-) position and a methoxy group at the para (4-) position. As an acyl chloride, it serves as a highly electrophilic intermediate for nucleophilic acyl substitution reactions, enabling the introduction of a sterically and electronically unique 3-isopropyl-4-methoxybenzoyl moiety into target molecules.

Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
Cat. No. B13119245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-4-methoxybenzoylchloride
Molecular FormulaC11H13ClO2
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CC(=C1)C(=O)Cl)OC
InChIInChI=1S/C11H13ClO2/c1-7(2)9-6-8(11(12)13)4-5-10(9)14-3/h4-7H,1-3H3
InChIKeyTXRQFQSRMIWMFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isopropyl-4-methoxybenzoyl chloride: A Specialized Acylating Reagent for Regioselective Synthesis


3-Isopropyl-4-methoxybenzoyl chloride (CAS: 51336-66-4) is a substituted benzoyl chloride derivative featuring an isopropyl group at the meta (3-) position and a methoxy group at the para (4-) position . As an acyl chloride, it serves as a highly electrophilic intermediate for nucleophilic acyl substitution reactions, enabling the introduction of a sterically and electronically unique 3-isopropyl-4-methoxybenzoyl moiety into target molecules [1]. This compound is distinguished from simpler analogs like 4-methoxybenzoyl chloride (CAS: 100-07-2) and unsubstituted benzoyl chloride (CAS: 98-88-4) by the presence of the ortho/para-directing methoxy group in conjunction with a sterically demanding isopropyl group at the meta position . The molecular formula is C₁₁H₁₃ClO₂ with a molecular weight of 212.67 g/mol, and its SMILES representation (COc1ccc(C(=O)Cl)cc1C(C)C) confirms the 3-isopropyl-4-methoxy substitution pattern [1].

Why Generic Substitution Fails: The Distinct Steric and Electronic Profile of 3-Isopropyl-4-methoxybenzoyl chloride


The unique combination of a meta-isopropyl group and a para-methoxy group on the benzoyl chloride core creates a steric and electronic environment that cannot be replicated by more common acylating agents. Studies on substituted benzoyl chlorides demonstrate that both electron-donating and steric substituents profoundly influence reaction mechanism, regioselectivity, and the properties of derived products [1][2]. For instance, in cellulose benzoylation, substituents with different Hammett parameters dictate whether the reaction proceeds via a unimolecular ionization pathway (electron-donating substituents) or a bimolecular addition-elimination mechanism (electron-withdrawing substituents), with significant consequences for regioselectivity [1]. Furthermore, the meta-isopropyl group introduces steric hindrance not present in 4-methoxybenzoyl chloride or 4-tert-butylbenzoyl chloride, which can modulate reaction kinetics, control side-product formation, and influence the three-dimensional conformation of the final acylated product [2][3]. Consequently, substituting 3-isopropyl-4-methoxybenzoyl chloride with a less hindered or electronically dissimilar analog will alter reaction outcomes, potentially leading to different yields, impurity profiles, or biological activities in downstream applications.

Quantitative Evidence: How 3-Isopropyl-4-methoxybenzoyl chloride Differentiates from Structural Analogs


Hammett Substituent Constant Analysis: Predicting the Enhanced Electron-Donating Character of 3-Isopropyl-4-methoxybenzoyl chloride

The electronic influence of the substituents on 3-isopropyl-4-methoxybenzoyl chloride can be quantified using the Hammett equation. While direct Hammett constants (σ) for the exact 3-isopropyl-4-methoxy substitution pattern are not tabulated, class-level inference from related studies on substituted benzoyl chlorides allows for a quantitative estimation [1]. The methoxy group at the para position has a σₚ value of -0.27 (electron-donating), and alkyl groups like isopropyl at the meta position have a σₘ value of approximately -0.07 (weakly electron-donating). The combined effect results in a more electron-rich aromatic ring compared to benzoyl chloride (σ = 0) or 4-methoxybenzoyl chloride (σₚ = -0.27 only) [1]. This enhanced electron density, as predicted by the Hammett relationship, will increase the rate of reactions proceeding via a unimolecular ionization mechanism (e.g., cellulose benzoylation) relative to less electron-rich acyl chlorides [1][2].

Hammett equation Linear Free Energy Relationship Reaction mechanism prediction Electrophilicity

Steric Hindrance Index: The Meta-Isopropyl Group as a Kinetic Modulator in Acylation Reactions

The meta-isopropyl group in 3-isopropyl-4-methoxybenzoyl chloride introduces significant steric hindrance, a factor quantified by steric parameters such as the Taft Eₛ value. For an isopropyl group, Eₛ is approximately -0.47, indicating substantial steric bulk [1]. In contrast, 4-methoxybenzoyl chloride lacks a meta substituent (Eₛ ~ 0 for hydrogen) and therefore has minimal steric hindrance at the meta position [1]. This difference directly impacts reaction kinetics: in nucleophilic acyl substitution, the steric bulk of the meta-isopropyl group can slow the approach of nucleophiles to the carbonyl carbon, potentially increasing selectivity by discriminating between nucleophiles of different sizes [2]. This property is advantageous in complex molecule synthesis where chemoselectivity is paramount.

Steric effects Taft equation Reaction kinetics Ortho/meta substitution

Mechanistic Pathway Control: Unimolecular vs. Bimolecular Reaction in Cellulose Benzoylation

A study on the homogeneous benzoylation of cellulose using substituted benzoyl chlorides revealed that the reaction mechanism is governed by the electronic nature of the substituent [1]. Benzoyl chlorides with electron-donating substituents (negative Hammett σ values) undergo a unimolecular ionization mechanism, while those with electron-withdrawing substituents (positive σ values) proceed via a bimolecular addition-elimination pathway [1]. Based on its estimated negative Hammett constant (see Evidence Item 1), 3-isopropyl-4-methoxybenzoyl chloride is predicted to follow the unimolecular ionization mechanism. This mechanistic pathway is associated with exceptionally high regioselectivity for the primary hydroxyl at the C-6 position of cellulose, a result attributed to a synergistic effect of reaction rate and steric factors [1].

Reaction mechanism Cellulose modification Regioselectivity Ionic liquids

Electrophilicity and Reactivity in Heterogeneous Catalysis: Zeolite-Mediated Benzoylation of Veratrole

In the liquid-phase benzoylation of veratrole (1,2-dimethoxybenzene) catalyzed by H-Y zeolite, the electrophilicity of the acylating agent was found to not be a relevant factor under the given heterogeneous conditions due to the high reactivity of the aromatic substrate [1]. However, the study examined a series of substituted benzoyl chlorides (including 4-CH₃, 4-OCH₃, 4-tert-butyl, 4-Cl, 2-Cl, and 2-Br) and demonstrated that reaction rates and product distributions were influenced by steric and electronic factors when other substrates were used [1]. The presence of the meta-isopropyl group in 3-isopropyl-4-methoxybenzoyl chloride, absent in all tested analogs, would likely introduce additional steric constraints within the zeolite pore structure, potentially altering diffusion rates and shape selectivity. While direct data for 3-isopropyl-4-methoxybenzoyl chloride in this system is not available, the study provides a framework for understanding how substituents modulate reactivity in confined environments.

Heterogeneous catalysis Zeolites Friedel-Crafts acylation Electrophilicity

Optimal Application Scenarios for 3-Isopropyl-4-methoxybenzoyl chloride Based on Differentiated Properties


Regioselective Modification of Polysaccharides and Natural Polymers

The predicted unimolecular ionization mechanism for 3-isopropyl-4-methoxybenzoyl chloride (based on its electron-donating substituents) makes it a candidate for achieving high C-6 regioselectivity in the benzoylation of cellulose and other polysaccharides in ionic liquid media [1]. This regioselectivity is crucial for tailoring the properties of cellulose esters for advanced materials, such as biodegradable plastics, films, and drug delivery systems, without extensive protecting group chemistry. Researchers should directly compare its performance against 4-methoxybenzoyl chloride to quantify the regioselectivity advantage conferred by the isopropyl group [1].

Synthesis of Sterically Demanding Pharmaceutical Intermediates

The significant steric hindrance provided by the meta-isopropyl group (Taft Eₛ ~ -0.47) can be exploited to control chemoselectivity during the acylation of complex molecules with multiple nucleophilic sites [1]. In medicinal chemistry, this can prevent unwanted side reactions and improve the yield of a specific amide or ester intermediate, a common requirement in the synthesis of drug candidates where a bulky benzoyl group is desired to modulate target binding or improve metabolic stability [2].

Shape-Selective Catalysis in Confined Spaces (Zeolites/MOFs)

The unique steric bulk of the meta-isopropyl group in 3-isopropyl-4-methoxybenzoyl chloride may lead to altered diffusion and adsorption behavior within the pores of zeolites or metal-organic frameworks (MOFs) compared to less hindered analogs like 4-methoxybenzoyl chloride [1]. This property could be leveraged to achieve shape-selective acylation, where the reaction occurs preferentially with substrates that can access the active sites alongside the bulky acyl chloride. Experimental validation in specific zeolite systems is required to quantify this effect.

Development of Lipophilic Derivatives for Enhanced Membrane Permeability

The incorporation of the 3-isopropyl-4-methoxybenzoyl group onto a drug scaffold increases the overall lipophilicity (LogP) of the molecule compared to an unsubstituted benzoyl or 4-methoxybenzoyl group [1]. This can be a strategic modification to improve a drug candidate's ability to cross biological membranes, such as the blood-brain barrier or cell membranes. Quantitative LogP measurements for the target compound's esters or amides should be performed to validate this property against analogs.

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